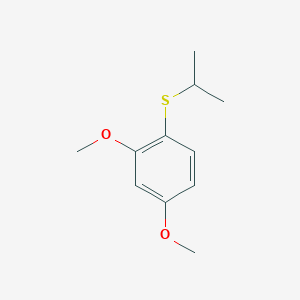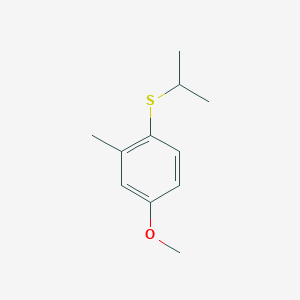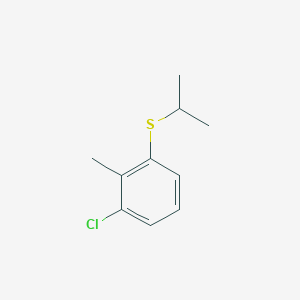
1-Fluoro-3-methyl-5-propan-2-ylsulfanylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-methyl-5-propan-2-ylsulfanylbenzene is a chemical compound listed in the PubChem database. It is a unique molecule with specific properties that make it of interest in various scientific fields. This article will delve into its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.
Chemical Reactions Analysis
1-Fluoro-3-methyl-5-propan-2-ylsulfanylbenzene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and specific temperatures and pressures to optimize the reaction rates and yields .
Scientific Research Applications
1-Fluoro-3-methyl-5-propan-2-ylsulfanylbenzene has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to create more complex molecules.
Biology: It may be used in studies involving enzyme interactions or cellular processes.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-methyl-5-propan-2-ylsulfanylbenzene involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Fluoro-3-methyl-5-propan-2-ylsulfanylbenzene can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar structural features or functional groups. For example, compounds with similar molecular weights or chemical functionalities may exhibit comparable reactivity or biological activity. this compound may have unique properties that make it more suitable for certain applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique properties and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry
Properties
IUPAC Name |
1-fluoro-3-methyl-5-propan-2-ylsulfanylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FS/c1-7(2)12-10-5-8(3)4-9(11)6-10/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPKCBWJEVEHEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)SC(C)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)SC(C)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-(Methylsulfanyl)-4-[(propan-2-yl)sulfanyl]benzene](/img/structure/B8080832.png)


![1,2-Dimethyl-3-[(1-methylethyl)thio]benzene](/img/structure/B8080851.png)

